REACTION_SMILES
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[CH3:32][CH2:33][N:34]([CH2:35][CH3:36])[CH2:37][CH3:38].[CH3:39][c:40]1[cH:41][cH:42][cH:43][cH:44][cH:45]1.[CH:26]1([C:29](=[O:30])[Cl:31])[CH2:27][CH2:28]1.[c:1]1([NH:7][C:8]2([C:22](=[O:23])[O:24][CH3:25])[CH2:9][CH2:10][N:11]([CH2:14][CH2:15][c:16]3[cH:17][cH:18][cH:19][cH:20][cH:21]3)[CH2:12][CH2:13]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[ClH:31].[c:1]1([N:7]([C:8]2([C:22](=[O:23])[O:24][CH3:25])[CH2:9][CH2:10][N:11]([CH2:14][CH2:15][c:16]3[cH:17][cH:18][cH:19][cH:20][cH:21]3)[CH2:12][CH2:13]2)[C:29]([CH:26]2[CH2:27][CH2:28]2)=[O:30])[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C1CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C1(Nc2ccccc2)CCN(CCc2ccccc2)CC1
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Name
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Type
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product
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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COC(=O)C1(N(C(=O)C2CC2)c2ccccc2)CCN(CCc2ccccc2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |